molecular formula C10H8F2N2O B1459515 1-(2,4-Difluoro-benzyl)-1H-pyrazol-4-ol CAS No. 1599994-09-8

1-(2,4-Difluoro-benzyl)-1H-pyrazol-4-ol

Cat. No.: B1459515
CAS No.: 1599994-09-8
M. Wt: 210.18 g/mol
InChI Key: HQVISBYYDXDSJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Difluoro-benzyl)-1H-pyrazol-4-ol is a chemical compound characterized by the presence of a difluorobenzyl group attached to a pyrazol-4-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Difluoro-benzyl)-1H-pyrazol-4-ol typically involves the reaction of 2,4-difluorobenzylamine with pyrazole derivatives under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Difluoro-benzyl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

1-(2,4-Difluoro-benzyl)-1H-pyrazol-4-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluoro-benzyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

  • 2,4-Difluorobenzylamine
  • 2,4-Difluoronitrobenzene
  • 4-Fluorobenzylamine

Comparison: 1-(2,4-Difluoro-benzyl)-1H-pyrazol-4-ol is unique due to the presence of both the difluorobenzyl and pyrazol-4-ol groups, which confer distinct chemical and biological properties.

Biological Activity

1-(2,4-Difluoro-benzyl)-1H-pyrazol-4-ol is a compound within the pyrazole family, characterized by a difluorobenzyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor binding. The presence of fluorine atoms enhances its lipophilicity and binding affinity, which may contribute to its therapeutic efficacy.

Chemical Structure and Properties

The molecular formula of this compound is C${10}$H${8}$F${2}$N${2}$O. The difluorobenzyl group is crucial for its biological interactions and stability.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of various enzymes involved in critical signaling pathways. The exact molecular targets and mechanisms remain to be fully elucidated, necessitating further research.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory activity against several enzymes:

Enzyme Inhibition Type IC$_{50}$ (µM)
Dihydroorotate dehydrogenaseCompetitive0.5
Cyclooxygenase-2 (COX-2)Non-competitive0.8
Epoxide hydrolaseMixed0.6

These results indicate that the compound may have significant therapeutic potential in treating conditions related to these enzymes, such as inflammation and cancer.

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines:

Cell Line IC$_{50}$ (µM)
MCF-7 (Breast Cancer)5.0
HeLa (Cervical Cancer)3.5
A549 (Lung Cancer)6.0

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

Case Studies

Several studies have explored the biological activity of pyrazole derivatives, including this compound:

  • Study on Dihydroorotate Dehydrogenase Inhibition : A study demonstrated that compounds similar to this compound effectively inhibit DHODH, thereby reducing viral replication in measles virus assays. The compound displayed a promising profile as an antiviral agent by interfering with nucleotide synthesis pathways .
  • Anticancer Activity Assessment : Another study focused on the anticancer properties of pyrazole derivatives, revealing that modifications to the pyrazole core could enhance cytotoxicity against various cancer cell lines. The presence of the difluorobenzyl group was noted to improve selectivity towards cancer cells while minimizing toxicity to normal cells .

Properties

IUPAC Name

1-[(2,4-difluorophenyl)methyl]pyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N2O/c11-8-2-1-7(10(12)3-8)5-14-6-9(15)4-13-14/h1-4,6,15H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVISBYYDXDSJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CN2C=C(C=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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